molecular formula C21H19ClFN3O2S B2876232 N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 895803-36-8

N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2876232
CAS No.: 895803-36-8
M. Wt: 431.91
InChI Key: BTIHERULCQAIMC-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a methyl group. The thiazole is linked via an ethyl chain to an ethanediamide moiety, which connects to a 3-chloro-4-methylphenyl group. This structure combines aromaticity (thiazole and phenyl rings) with halogenated (F, Cl) and alkyl (methyl) substituents, likely influencing solubility, metabolic stability, and target-binding interactions.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2S/c1-12-3-8-16(11-17(12)22)26-20(28)19(27)24-10-9-18-13(2)25-21(29-18)14-4-6-15(23)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHERULCQAIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps. One common method involves the reaction of 3-chloro-4-methylphenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine and fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents, linker groups, or core heterocycles:

Compound Name Thiazole Substituents Amide Substituents Linker Type Molecular Weight (g/mol) Key Features References
N'-(3-Chloro-4-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide (Target) 2-(4-FPh), 4-Me 3-Cl-4-MePh Ethanediamide ~445.9* Fluorine enhances electronegativity; chlorine increases lipophilicity.
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide 2-(4-MeOPh), 6-Me (triazole-thiazole fused core) 3-Cl-4-MePh Ethanediamide Higher (due to triazole) Methoxy improves solubility; fused triazole-thiazole increases rigidity.
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide 2-(4-ClPh), 4-Me 4-FPh Ethanediamide ~432.3* Chlorine on thiazole enhances lipophilicity; fluorine on amide balances polarity.
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide 2-(4-FPh), 4-Me 4-MeO-3-MePh Sulfonamide 420.52 Sulfonamide linker increases acidity; methoxy and methyl improve solubility.

*Estimated based on molecular formula (e.g., C₃₀H₂₆ClFN₄O₂S for the target compound).

Functional Group Analysis

  • Chlorine (3-Cl-4-MePh in target): Enhances lipophilicity, favoring membrane penetration but possibly reducing solubility .
  • Linker Groups :
    • Ethanediamide : Provides two amide bonds, enabling hydrogen bonding with biological targets. This contrasts with sulfonamide linkers (e.g., in ), which introduce a sulfonyl group capable of stronger acidity and altered binding modes .
  • Thiazole Modifications :
    • Substitution at position 2 (4-FPh vs. 4-ClPh or 4-MeOPh) alters electron density and steric bulk. For example, methoxy groups (4-MeOPh) improve water solubility but may reduce blood-brain barrier permeability .

Research Findings and Implications

While specific biological data for the target compound are unavailable in the provided evidence, structural analogs suggest:

Metabolic Stability: Fluorinated aromatic rings (e.g., 4-FPh) resist oxidative metabolism compared to non-halogenated analogs, as seen in sulfonamide derivatives .

Binding Interactions : Thiazole cores participate in aromatic stacking, while ethanediamide linkers may mimic peptide bonds, enabling interactions with protease or kinase targets .

Solubility Challenges : The combination of chlorine and methyl groups in the target compound could reduce aqueous solubility, necessitating formulation optimization.

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